molecular formula C7H6N4O2 B13667348 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13667348
M. Wt: 178.15 g/mol
InChI Key: KBZWWBMREUEGBL-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core. This scaffold is notable for its structural rigidity and conjugation effects, as demonstrated by X-ray crystallography studies of related derivatives, which reveal planar fused-ring systems with elongated C–N bonds indicative of strong resonance stabilization . The methyl group at position 7 and nitro group at position 6 introduce steric and electronic modifications that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-2-7-9-8-4-10(7)3-6(5)11(12)13/h2-4H,1H3

InChI Key

KBZWWBMREUEGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydrazinylpyridines with Electrophilic Alkynes

A robust and widely reported method to synthesizetriazolo[4,3-a]pyridines involves the 5-exo-dig cyclization of 2-hydrazinylpyridines with electrophilic alkynes such as chloroethynylphosphonates. This catalyst-free reaction proceeds efficiently under mild conditions to afford the fused triazolopyridine ring system in high yields.

  • Procedure:

    • Mix commercially available 2-hydrazinylpyridine derivatives with chloroethynylphosphonates in the presence of a base like potassium carbonate at room temperature.
    • Monitor the reaction progress by ^31P NMR spectroscopy to confirm complete conversion (typically within 4 hours).
    • The reaction yields 3-substitutedtriazolo[4,3-a]pyridines almost quantitatively.
  • Effect of Nitro Group:
    Incorporation of a nitro substituent on the hydrazinylpyridine leads to Dimroth-type rearrangements, sometimes resulting in isomeric triazolopyridines. For example, the presence of a nitro group can induce rearrangement fromtriazolo[4,3-a]pyridine totriazolo[1,5-a]pyridine isomers upon heating.

  • Yields and Selectivity:

    • High selectivity is observed with 2-hydrazinylpyridines compared to 2-aminopyridines, where side products like amidines and amides may form.
    • Reactions with electron-deficient hydrazinylpyridines (e.g., nitro-substituted) favor rearrangement, which can be controlled by reaction temperature.
Step Reagents/Conditions Outcome Yield (%)
1 2-Hydrazinylpyridine + chloroethynylphosphonate, K2CO3, RT Cyclization totriazolo[4,3-a]pyridine ~Quantitative
2 Heating reaction mixture Dimroth rearrangement totriazolo[1,5-a]pyridine Complete conversion

This method is well-documented in the synthesis of methyl-substituted and nitro-substituted triazolopyridines, providing a flexible route to the target compound or its analogs.

Preparation via Substituted Hydrazino Pyridines and Subsequent Cyclization

Another approach involves the preparation of substituted hydrazino pyridine intermediates, which are then converted into triazolopyridine derivatives through cyclization reactions.

  • Synthesis of Hydrazino Pyridines:

    • Starting from halogenated methylpyridines (e.g., 2,4-dimethyl-6-chloropyridine), nucleophilic substitution with hydrazine or methylhydrazine yields hydrazino derivatives.
    • For example, refluxing 2,4-dimethyl-6-chloropyridine with methylhydrazine in an alcoholic solvent produces 1-methyl-1-(2,4-dimethylpyridin-6-yl)hydrazine in good yields (~80%).
  • Formation of Thiosemicarbazides and Cyclization:

    • The hydrazino pyridines react with isothiocyanate derivatives to form thiosemicarbazides.
    • Treatment of these thiosemicarbazides with dehydrating agents such as dicyclohexylcarbodiimide (DCC) in acetone at room temperature induces cyclization to the triazolopyridine ring system.
  • Yields and Purification:

    • Cyclization yields vary from 36% to 59%, depending on substituents.
    • Most aminide products are obtained analytically pure without chromatography; recrystallization may cause hydrolysis.
Step Reagents/Conditions Outcome Yield (%)
1 2,4-Dimethyl-6-chloropyridine + methylhydrazine, reflux in methylated spirit 1-methyl-1-(2,4-dimethylpyridin-6-yl)hydrazine 80
2 Hydrazine derivative + isothiocyanate, diethyl ether, RT Thiosemicarbazide formation 68 (example)
3 Thiosemicarbazide + DCC, acetone, RT Cyclization to triazolopyridine 36–59

This method is particularly useful for introducing methyl groups at the triazole nitrogen and can be adapted to nitro-substituted pyridine precursors to access 7-methyl-6-nitro derivatives.

Functional Group Transformations and Rearrangements

  • Dimroth Rearrangement:
    Nitro-substituted triazolopyridines are prone to Dimroth rearrangement, especially under heating, which can alter the position of the triazole ring fusion and substituents. This rearrangement must be controlled or exploited depending on the target isomer.

  • Hydrogenation and Reduction Steps:
    Nitro groups can be introduced via nitration of pyridine precursors or retained during cyclization. Subsequent selective hydrogenation or reduction steps may be employed to modify the nitro group if desired.

  • Methylation:
    Methyl groups at the triazole nitrogen (position 7 in the target compound) can be introduced by using methylhydrazine in the hydrazino pyridine synthesis or by methylation of the triazolopyridine ring post-cyclization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Challenges
5-exo-dig Cyclization 2-Hydrazinylpyridines + chloroethynylphosphonates K2CO3, RT, monitored by ^31P NMR High yield, catalyst-free Dimroth rearrangement possible
Hydrazino Pyridine Route Halogenated methylpyridines + methylhydrazine Reflux in alcohol, then isothiocyanate + DCC in acetone Flexible substitution, moderate yield Requires multiple steps
Functional Group Transformations Nitration, methylation, hydrogenation Various, including acidic/basic conditions Allows fine-tuning of substituents Control of rearrangements needed

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridines are highly substituent-dependent. Key comparisons include:

Structural and Conformational Differences

X-ray studies of [1,2,4]triazolo[4,3-a]pyridines show planar fused-ring systems with interplanar angles of 26.79°–30.41° between the triazole and pyridine moieties . Substituents like methyl or nitro groups may alter this planarity, affecting hydrogen-bonding networks and crystal packing. For example, 3-(ethylthio)-9-methyl-6-(alkylthio) derivatives exhibit conformational flexibility in the pyrazolo-triazolo-pyridine system, which correlates with herbicidal potency .

Table 2: Physical Properties of Selected Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability Notes Reference
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine 153.57 Not reported CAS 27187-13-9; stable in DMF
6-Bromo-3-methyl derivative Not reported Not applicable GHS-compliant SDS available
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one 135.13 Crystalline powder Soluble in polar aprotic solvents

The nitro group in 7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine may reduce solubility compared to hydroxyl or amine derivatives but could enhance stability under acidic conditions, as seen in trifluoroacetic acid-mediated syntheses of related compounds .

Q & A

Q. What are the optimized synthetic routes for 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine, and what factors influence yield?

  • Methodological Answer: The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature for 3 hours achieves a 73% yield in related triazolopyridine derivatives . Key factors include:
  • Oxidant selection: Sodium hypochlorite (eco-friendly) vs. toxic alternatives like Cr(VI) salts.
  • Solvent: Ethanol promotes green chemistry and simplifies purification.
  • Reaction time: Prolonged durations may lead to side reactions (e.g., isomerization) .

Q. How can spectroscopic techniques confirm the structure of 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl and nitro groups). For example, methyl groups in similar compounds resonate at δ 2.1–2.5 ppm, while nitro groups deshield adjacent protons .
  • X-ray Diffraction: Single-crystal XRD resolves regiochemistry, as demonstrated for phosphonylated triazolopyridines .
  • IR Spectroscopy: Nitro groups exhibit strong absorbance at ~1520–1350 cm1^{-1} .

Q. What safety protocols are critical when handling nitro-substituted triazolopyridines?

  • Methodological Answer:
  • Handling: Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity of nitroaromatics.
  • Storage: Store in airtight containers away from light to prevent decomposition .
  • Disposal: Follow institutional guidelines for nitro-containing waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of triazolopyridine derivatives?

  • Methodological Answer:
  • Directing Groups: Electron-donating substituents (e.g., methoxy) direct nitration to specific positions. For example, 6-nitro isomers form preferentially in methyl-substituted triazolopyridines .
  • Reagent Control: Mixed acids (HNO3_3/H2_2SO4_4) vs. acetyl nitrate can alter regioselectivity.
  • Computational Modeling: Density Functional Theory (DFT) predicts reactive sites by analyzing electron density distribution .

Q. How do computational methods elucidate the electronic effects of the nitro group on the triazolopyridine core?

  • Methodological Answer:
  • DFT Studies: Calculate HOMO-LUMO gaps to assess reactivity. For example, nitro groups reduce electron density on the triazole ring, enhancing electrophilic substitution at specific positions .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict binding interactions in biological assays .

Q. What experimental approaches resolve contradictions in reported biological activities of triazolopyridine derivatives?

  • Methodological Answer:
  • Assay Standardization: Compare IC50_{50} values under identical conditions (pH, temperature, cell lines).
  • Purity Validation: Use HPLC (>95% purity) to exclude confounding effects from impurities .
  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl vs. trifluoromethyl) to isolate contributing factors .

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